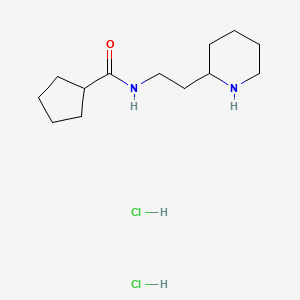
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Vue d'ensemble
Description
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is a useful research compound. Its molecular formula is C13H26Cl2N2O and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride, a compound with the empirical formula , has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring, a piperidine ring, and an amide linkage. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Weight | 297.26 g/mol |
| Chemical Formula | C₁₃H₂₆Cl₂N₂O |
| CAS Number | 1185304-01-1 |
| Solubility | Soluble in water |
| Hazard Classification | Acute Tox. 4 Oral |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It operates through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity.
- Receptor Modulation : It may interact with various receptors, leading to modulation of signal transduction pathways that affect cellular functions.
Analgesic Properties
Recent studies have highlighted the compound's potential as a potent inhibitor of NaV1.7 , a voltage-gated sodium channel implicated in pain pathways. Research indicates that cyclopentanecarboxylic acid derivatives exhibit high selectivity for NaV1.7 over NaV1.5, demonstrating robust analgesic effects in transgenic mouse models of inherited erythromelalgia . This selectivity is crucial for developing pain management therapies with fewer side effects.
Case Studies
- Pain Management Research :
-
Chemical Synthesis Applications :
- The compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can lead to the development of novel pharmaceuticals.
Comparisons with Similar Compounds
This compound can be compared with other related compounds:
| Compound Name | Structural Differences | Potential Biological Activity |
|---|---|---|
| Cyclopentanecarboxylic acid (2-piperidin-3-yl) | Different piperidine substitution | Similar analgesic properties |
| Cyclohexanecarboxylic acid (2-piperidin-4-yl) | Cyclohexane ring instead of cyclopentane | Altered chemical properties |
| Cyclopentanecarboxylic acid (2-piperidin-4-methyl) | Methyl group instead of ethyl | Variations in reactivity |
Propriétés
IUPAC Name |
N-(2-piperidin-2-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.2ClH/c16-13(11-5-1-2-6-11)15-10-8-12-7-3-4-9-14-12;;/h11-12,14H,1-10H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFVOUHDHNMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















